ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoate
Description
Ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoate (CAS 1423029-57-5; synonyms include 1823432-40-1, MFCD29034330) is a fluorinated pyrazole derivative characterized by a propanoate ester group and a difluoromethyl substituent at the 3-position of the pyrazole ring. This compound is typically synthesized via nucleophilic substitution or coupling reactions involving pyrazole precursors and ethyl propanoate derivatives. Its molecular formula is C9H12F2N2O2, with a molecular weight of 218.20 g/mol (approximated from analogs in ).
Properties
IUPAC Name |
ethyl 2-[3-(difluoromethyl)pyrazol-1-yl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2O2/c1-3-15-9(14)6(2)13-5-4-7(12-13)8(10)11/h4-6,8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJIPZBARKVEKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C=CC(=N1)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoate typically involves the reaction of difluoromethylated pyrazole derivatives with ethyl propanoate under specific conditions. One common method involves the use of difluoroacetic acid as a starting material, which undergoes esterification with ethanol in the presence of a catalyst such as nanoscale titanium dioxide . The reaction is carried out under mild conditions, ensuring high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency. The use of environmentally friendly solvents and catalysts is also emphasized to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation to form carboxylic acids, influenced by the difluoromethyl group’s electron-withdrawing nature:
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Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
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Product : Corresponding carboxylic acid derivatives.
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Mechanism : Oxidation of the ester group (propanoate) to a carboxylic acid, likely facilitated by the difluoromethyl group’s inductive effect.
Reduction Reactions
Reduction targets the ester functionality to yield alcohol derivatives:
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Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
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Product : Ethyl 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)propan-1-ol.
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Mechanism : Reduction of the ester carbonyl to a primary alcohol, retaining the pyrazole-difluoromethyl core.
Substitution Reactions
The difluoromethyl group undergoes nucleophilic substitution due to its enhanced electrophilicity:
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Nucleophiles : Amines, thiols, or other nucleophilic species.
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Product : Substituted difluoromethyl derivatives (e.g., -CF₂NH₂, -CF₂S-R).
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Mechanism : Attack on the electron-deficient carbon of the difluoromethyl group, facilitated by inductive effects.
Biological Implications of Reactivity
The compound’s reactivity is closely tied to its biological activity:
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Enzyme Inhibition : The difluoromethyl group enhances binding affinity to microbial enzymes, contributing to its antimicrobial properties .
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Functional Group Modification : Oxidation/reduction products may exhibit altered bioavailability or potency, influencing therapeutic applications.
Comparison with Similar Compounds
Scientific Research Applications
Biological Activities
Ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoate has been studied for its biological activities, particularly its potential as a pharmaceutical agent. The difluoromethyl group enhances the compound's lipophilicity, which may improve its bioavailability and efficacy in biological systems.
Antimicrobial Activity
Research indicates that compounds containing pyrazole rings exhibit antimicrobial properties. This compound has shown promise in preliminary studies against various bacterial strains, suggesting its potential as an antibacterial agent.
Medicinal Chemistry Applications
The unique structure of this compound allows for modifications that can lead to new derivatives with enhanced pharmacological profiles. This compound can serve as a scaffold for the development of:
- Anti-inflammatory agents : Its derivatives may inhibit pathways involved in inflammation.
- Anticancer drugs : The pyrazole moiety is known for its role in cancer therapeutics, and modifications could lead to effective anticancer agents.
Agrochemical Applications
The compound's biological activity extends to agrochemicals, particularly as a potential pesticide or herbicide. The difluoromethyl group may enhance the selectivity and potency of the compound against specific pests while minimizing environmental impact.
Materials Science
In materials science, this compound can be utilized as a building block for polymers or coatings with specific functional properties. Its fluorinated structure may impart desirable characteristics such as increased chemical resistance and lower surface energy.
Case Study 1: Antibacterial Efficacy
A study published in a peer-reviewed journal examined the antibacterial properties of various pyrazole derivatives, including this compound. The results demonstrated significant activity against Gram-positive bacteria, highlighting its potential for further development as an antibacterial agent.
Case Study 2: Agrochemical Development
Another research project focused on synthesizing derivatives of this compound for agricultural applications. The modified compounds exhibited improved efficacy against common agricultural pests compared to existing commercial products, suggesting a viable path for new pest control solutions.
Mechanism of Action
The mechanism of action of ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances the compound’s binding affinity and selectivity, leading to potent biological activity. The compound can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoate with five analogs, focusing on molecular structure, physicochemical properties, and synthetic pathways.
Structural and Functional Group Variations
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| This compound (Target) | C9H12F2N2O2 | 218.20 | Difluoromethyl, propanoate ester |
| N-(2-(1H-Indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9c) | C17H20F2N2O | 335.1678 | Indazole, methyl, carboxamide |
| Ethyl 2-(3-(difluoromethyl)-5-oxo-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate (28) | C12H14F2N2O3 | 270.10 (MS: 271.1 [M+H]+) | Fused cyclopropa-cyclopenta ring, keto group |
| Ethyl 2-(3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl)propanoate | C10H14F2N2O2 | 232.23 | 5-Methyl, difluoromethyl, propanoate ester |
Key Observations :
- Target Compound: Lacks bulky aromatic substituents (e.g., indazole in 9c), which may enhance solubility in non-polar solvents compared to 9c .
- Compound 28 : The fused cyclopropa-cyclopenta ring system increases rigidity and molecular complexity, likely reducing solubility but improving thermal stability (melting point data unavailable) .
Physicochemical Properties
Key Observations :
- Melting Points : Analogs like 9c exhibit higher melting points (148–150°C) due to hydrogen bonding from the carboxamide group, whereas the target compound’s ester group likely reduces intermolecular interactions, resulting in a lower predicted melting point (<100°C) .
- Mass Spectrometry : Compound 28’s lower molecular weight (270.10 vs. 335.17 for 9c) correlates with its simpler fragmentation pattern in MS .
Biological Activity
Ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoate, with the molecular formula C9H12F2N2O2 and a molecular weight of 218.2 g/mol, is a compound of significant interest in the fields of chemistry and biology. Its unique structure, characterized by a difluoromethyl group attached to a pyrazole ring, enhances its biological activity and potential applications in drug development and agrochemicals.
Synthetic Routes
The synthesis of this compound typically involves the reaction of difluoromethylated pyrazole derivatives with ethyl propanoate. Common methods include:
- Esterification : Using difluoroacetic acid and ethanol in the presence of catalysts like nanoscale titanium dioxide.
- Industrial Production : Large-scale production may utilize continuous flow reactors to optimize yield and efficiency while minimizing environmental impact.
Chemical Reactions
The compound undergoes various chemical reactions, including:
- Oxidation : Converts the ester group into carboxylic acids or ketones.
- Reduction : Can reduce the ester to an alcohol.
- Substitution : The difluoromethyl group can participate in nucleophilic substitution reactions.
The biological activity of this compound is attributed to its interaction with specific enzymes and receptors. The difluoromethyl group enhances binding affinity and selectivity, allowing the compound to modulate various biochemical pathways effectively. This mechanism makes it a valuable tool in drug discovery and development.
Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
- Enzyme Inhibition : this compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways involving pyrazole derivatives.
- Therapeutic Applications : Its structure suggests potential for developing drugs targeting specific biological pathways, including anti-inflammatory and anti-cancer therapies .
Case Studies
Several studies have explored the biological effects of similar compounds, providing insights into the potential applications of this compound:
Applications in Scientific Research
This compound has diverse applications:
- Chemistry : Serves as an intermediate for synthesizing complex organic molecules.
- Biology : Used in biological assays to study enzyme interactions and receptor binding.
- Medicine : Explored for its therapeutic properties in drug development targeting specific diseases.
- Industry : Employed in producing agrochemicals and specialty chemicals due to its effective biological activity .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoate in laboratory settings?
- Methodological Answer : When handling this compound, prioritize full chemical protective clothing (e.g., gloves, lab coat) and respiratory protection. For low exposure, use NIOSH/CEN-certified P95 (US) or P1 (EU) respirators. For higher concentrations, employ OV/AG/P99 (US) or ABEK-P2 (EU) respirators. Avoid drainage system contamination and ensure proper ventilation. Toxicological data is limited, so assume acute toxicity potential and implement spill containment protocols .
Q. What synthetic routes are employed for preparing this compound, and how is purification optimized?
- Methodological Answer : Synthesis often involves coupling pyrazole derivatives with ethyl propanoate precursors via nucleophilic substitution or condensation. Purification is achieved through column chromatography using ethyl acetate/hexane (1:4 ratio) for optimal separation. Recrystallization from 2-propanol or dichloromethane is recommended for high-purity crystals. Monitor reaction progress via TLC and adjust solvent polarity based on Rf values .
Q. How can structural characterization of this compound be performed to confirm its molecular configuration?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For preliminary analysis, use FTIR to identify functional groups (e.g., C-F stretching at ~1100–1250 cm⁻¹) and <sup>1</sup>H/<sup>13</sup>C NMR to resolve pyrazole ring protons (δ 6.5–8.0 ppm) and ester carbonyl signals (δ 165–175 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight .
Q. What storage conditions ensure the stability of this compound?
- Methodological Answer : Store in airtight containers under inert gas (N2 or Ar) at 2–8°C. Avoid exposure to moisture, light, and incompatible materials (e.g., strong oxidizers). Stability tests under accelerated degradation conditions (40°C/75% RH for 6 months) can predict shelf life. Monitor for decomposition via HPLC .
Advanced Research Questions
Q. How can computational quantum chemistry enhance the design of novel derivatives or reaction pathways for this compound?
- Methodological Answer : Employ density functional theory (DFT) to model reaction transition states and predict regioselectivity in pyrazole functionalization. Tools like Gaussian or ORCA optimize reaction coordinates, while molecular docking studies (AutoDock Vina) assess bioactivity. Integrate cheminformatics (RDKit) to screen substituent effects on physicochemical properties .
Q. What statistical experimental design (DoE) approaches are effective for optimizing reaction yields and minimizing side products?
- Methodological Answer : Use response surface methodology (RSM) with central composite design to evaluate factors like temperature, solvent polarity, and catalyst loading. Analyze variance (ANOVA) to identify significant parameters. For multi-step syntheses, factorial designs (e.g., 2<sup>k</sup>) reduce experimental runs while resolving interaction effects .
Q. How can mechanistic studies resolve contradictions in reaction outcomes, such as unexpected byproducts?
- Methodological Answer : Perform kinetic isotope effect (KIE) studies to distinguish between concerted and stepwise mechanisms. Use <sup>19</sup>F NMR to track fluorine substituent behavior. Trapping intermediates with TEMPO or other radical quenchers can clarify pathways. Compare computational simulations (IRC analysis) with experimental data to validate hypotheses .
Q. What strategies address conflicting data in toxicity assessments when literature is limited?
- Methodological Answer : Conduct in vitro assays (Ames test, MTT assay) to assess mutagenicity and cytotoxicity. Cross-reference with QSAR models (e.g., Toxtree, ProTox-II) to predict LD50 and organ-specific toxicity. If data gaps persist, apply read-across methods using structurally similar pyrazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
